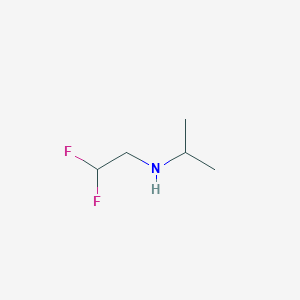

(2,2-Difluoroethyl)(propan-2-yl)amine

Beschreibung

Contextualization within Modern Fluorine Chemistry and Amine Research

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Fluorine's high electronegativity, second only to neon, and the strength of the carbon-fluorine bond contribute to the unique characteristics of organofluorine compounds. In the context of amine research, the presence of a fluoroalkyl group can significantly modulate the basicity of the nitrogen atom. The electron-withdrawing nature of fluorine atoms decreases the electron density on the nitrogen, thereby reducing its ability to accept a proton and lowering its pKa value compared to non-fluorinated analogues. This modulation of basicity is a critical aspect of drug design, as it can influence a molecule's pharmacokinetic and pharmacodynamic profile.

(2,2-Difluoroethyl)(propan-2-yl)amine, which features a difluoroethyl group attached to a secondary amine, is a representative example of this class of compounds. Its structure, combining a bulky isopropyl group with a difluoroethyl moiety, makes it a subject of interest for understanding the interplay of steric and electronic effects on the properties of amines.

Rationale for Comprehensive Academic Investigation of (2,2-Difluoroethyl)(propan-2-yl)amine

The academic investigation of (2,2-Difluoroethyl)(propan-2-yl)amine is driven by several key factors. Firstly, as a member of the N-substituted fluoroalkyl amine family, it serves as a model compound for studying the fundamental effects of geminal difluorination on the chemical and physical properties of amines. Understanding these effects is crucial for the rational design of new molecules with tailored properties.

Secondly, the structural motifs present in (2,2-Difluoroethyl)(propan-2-yl)amine are of significant interest in medicinal chemistry. The difluoroethyl group is a bioisostere of a hydroxyl or thiol group, and its incorporation can lead to improved metabolic stability and bioavailability of drug candidates. The isopropyl group can provide steric bulk, which can influence receptor binding and selectivity. Research into this compound could therefore provide valuable insights for the development of new therapeutic agents, with some sources suggesting its potential use in CNS-targeting drug candidates.

Review of Fundamental Research Paradigms Applicable to N-Substituted Fluoroalkyl Amines

The study of N-substituted fluoroalkyl amines is guided by several established research paradigms. A primary focus is the investigation of their synthesis. The development of efficient and selective methods for the formation of the C-N bond between a fluoroalkyl group and an amine is a key area of research. Common strategies include the nucleophilic substitution of a halo-fluoroalkane with an amine or the reductive amination of a fluoro-containing carbonyl compound. For instance, a common route to produce 2,2-difluoroethylamine (B1345623) is through the reaction of 2,2-difluoro-1-chloroethane with ammonia. google.com

Another important paradigm is the detailed characterization of their physicochemical properties. This includes the determination of pKa values to quantify the effect of fluorination on basicity, the measurement of lipophilicity (logP), and the analysis of their conformational preferences. Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are essential tools for elucidating the structure and bonding within these molecules.

Research Objectives and Scope for In-Depth Academic Exploration of (2,2-Difluoroethyl)(propan-2-yl)amine

A comprehensive academic exploration of (2,2-Difluoroethyl)(propan-2-yl)amine would encompass several well-defined objectives. The primary goal would be the development of a robust and high-yielding synthesis of the compound, likely through the reaction of propan-2-amine with a suitable 2,2-difluoroethyl halide.

A second objective would be the thorough characterization of its physical and chemical properties. This would involve the experimental determination of its boiling point, density, and refractive index. Crucially, the pKa value of the amine would be measured to quantify the electron-withdrawing effect of the difluoroethyl group in this specific steric environment.

The scope of such research would also include a detailed spectroscopic analysis. 1H, 13C, and 19F NMR spectroscopy would provide detailed information about the molecular structure and the electronic environment of the different atoms. IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Finally, the research could extend to an investigation of its reactivity in a range of chemical transformations, providing a deeper understanding of its chemical behavior and potential applications as a building block in organic synthesis.

Interactive Data Tables

Physicochemical Properties of (2,2-Difluoroethyl)(propan-2-yl)amine and its Hydrochloride Salt

| Property | Value | Source |

| Free Amine | ||

| Molecular Formula | C5H11F2N | PubChem |

| Molecular Weight | 123.14 g/mol | PubChem |

| Boiling Point | Data not available | |

| Density | Data not available | |

| pKa | Data not available | |

| Hydrochloride Salt | ||

| CAS Number | 1394768-25-2 | aaronchem.comcymitquimica.comamericanelements.combldpharm.com |

| Molecular Formula | C5H12ClF2N | americanelements.com |

| Molecular Weight | 159.61 g/mol | americanelements.com |

| Melting Point | Data not available | cymitquimica.com |

Spectroscopic Data of (2,2-Difluoroethyl)(propan-2-yl)amine

| Spectrum Type | Data | Source |

| 1H NMR | Data not available | |

| 13C NMR | Data not available | |

| 19F NMR | Data not available | |

| IR | Data not available | |

| Mass Spectrometry | Data not available |

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2,2-difluoroethyl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2N/c1-4(2)8-3-5(6)7/h4-5,8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPDLHGCLVACEGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,2 Difluoroethyl Propan 2 Yl Amine

Strategic Design Principles for the Synthesis of Difluoroethyl-Substituted Amines

The synthesis of difluoroethyl-substituted amines requires careful strategic planning due to the unique electronic effects of the geminal fluorine atoms. The strong electron-withdrawing nature of the difluoromethyl group (CHF2) decreases the nucleophilicity of the adjacent amino group and can influence the reactivity of neighboring carbon atoms. Therefore, synthetic strategies must be chosen to overcome these electronic hurdles.

Key design principles include:

Choice of Key Bond Formation: The primary decision lies in whether to form the carbon-nitrogen bond or a carbon-carbon bond at a late stage. The most common approaches focus on C-N bond formation, either through nucleophilic substitution or reductive amination.

Precursor Selection: The choice of starting materials is critical. For the 2,2-difluoroethyl component, readily available precursors like 2,2-difluoro-1-haloethanes or difluoroacetaldehyde (B14019234) (or its equivalents) are often employed. For the isopropyl group, isopropylamine (B41738) is the logical and accessible choice.

Reaction Conditions: The reaction conditions, including solvent, temperature, and catalyst, must be optimized to accommodate the potentially lower reactivity of the fluorinated substrates and to minimize side reactions. For instance, in alkylation reactions, the use of a suitable base is crucial to deprotonate the amine without causing elimination of the haloethane. In reductive aminations, the choice of reducing agent is key to selectively reduce the intermediate imine without affecting the carbonyl starting material.

Exploration of Diverse Synthetic Routes to (2,2-Difluoroethyl)(propan-2-yl)amine

Several synthetic routes can be envisioned for the preparation of (2,2-Difluoroethyl)(propan-2-yl)amine. The most prominent among these are reductive amination and direct alkylation.

Reductive Amination Strategies Employing Difluoroacetaldehyde Precursors

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds. organic-chemistry.org In the context of synthesizing (2,2-Difluoroethyl)(propan-2-yl)amine, this would involve the reaction of difluoroacetaldehyde with isopropylamine, followed by in-situ reduction of the resulting imine.

The general two-step process within a single pot involves:

Formation of a hemiaminal by the nucleophilic attack of isopropylamine on the carbonyl carbon of difluoroacetaldehyde.

Dehydration of the hemiaminal to form an iminium ion, which is then reduced to the target secondary amine.

A variety of reducing agents can be employed, with sodium borohydride, sodium cyanoborohydride, and sodium triacetoxyborohydride (B8407120) being common choices. The selection of the reducing agent is crucial for the success of the reaction.

| Reagent/Condition | Role/Consideration |

| Difluoroacetaldehyde | Fluorinated carbonyl precursor. Often used as a hydrate. |

| Isopropylamine | Amine source. |

| Sodium Borohydride | A common, cost-effective reducing agent. |

| Sodium Cyanoborohydride | A milder reducing agent, effective for imines at slightly acidic pH. |

| Sodium Triacetoxyborohydride | A mild and selective reducing agent, often used for reductive aminations. |

| Methanol or Ethanol | Common protic solvents for this transformation. |

| Acetic Acid (catalytic) | Often added to facilitate imine formation. |

A typical procedure would involve stirring difluoroacetaldehyde and isopropylamine in a suitable solvent like methanol, potentially with a catalytic amount of acetic acid to promote imine formation, followed by the portion-wise addition of the reducing agent.

Alkylation Reactions Utilizing 2,2-Difluoroethylating Reagents

A direct approach to (2,2-Difluoroethyl)(propan-2-yl)amine is the N-alkylation of isopropylamine with a suitable 2,2-difluoroethylating agent. Commonly used reagents for this purpose are 2,2-difluoro-1-haloethanes, such as 1-bromo-2,2-difluoroethane or 1-chloro-2,2-difluoroethane. google.comgoogle.com The reaction proceeds via a nucleophilic substitution mechanism.

The success of this method hinges on several factors, including the nature of the leaving group (I > Br > Cl), the solvent, the temperature, and the presence of a base to neutralize the hydrogen halide formed during the reaction. In some cases, a catalyst like potassium iodide can be used to facilitate the reaction, especially when a less reactive chloro-derivative is used. google.com

| Reactant/Reagent | Role/Function | Typical Conditions |

| Isopropylamine | Nucleophile | |

| 1-Bromo-2,2-difluoroethane | Alkylating agent | Higher reactivity than the chloro-analog. |

| 1-Chloro-2,2-difluoroethane | Alkylating agent | More cost-effective but less reactive. |

| Base (e.g., K2CO3, Et3N) | Acid scavenger | To neutralize the formed H-X. |

| Solvent (e.g., DMSO, DMF, MeCN) | Reaction medium | Polar aprotic solvents are often effective. |

| Catalyst (e.g., KI) | To enhance reactivity | Particularly for chloro-derivatives. |

| Temperature | Reaction parameter | Elevated temperatures are often required. |

An experimental approach could involve heating a mixture of isopropylamine, a 2,2-difluoro-1-haloethane, and a base in a solvent like dimethyl sulfoxide (B87167) (DMSO) in a sealed vessel to achieve the desired transformation. chemicalbook.com

Alternative Synthetic Pathways for Fluorinated Secondary Amines

Another potential, though less direct, route involves the modification of a pre-existing amine. For example, a primary 2,2-difluoroethylamine (B1345623) could be reacted with acetone (B3395972) under reductive amination conditions to introduce the isopropyl group.

Mechanistic Investigations of Key Synthetic Transformations in (2,2-Difluoroethyl)(propan-2-yl)amine Formation

The two primary synthetic routes to (2,2-Difluoroethyl)(propan-2-yl)amine are governed by distinct reaction mechanisms.

The alkylation route using a 2,2-difluoro-1-haloethane proceeds via a bimolecular nucleophilic substitution (SN2) mechanism . In this concerted step, the lone pair of electrons on the nitrogen atom of isopropylamine attacks the electrophilic carbon atom bearing the halogen. Simultaneously, the carbon-halogen bond is broken. The presence of the two fluorine atoms on the adjacent carbon significantly influences the reaction rate through their strong inductive electron-withdrawing effect, which can make the electrophilic carbon more susceptible to nucleophilic attack.

The reductive amination pathway involves a two-stage mechanism. The first stage is the formation of an imine intermediate. This begins with the nucleophilic addition of isopropylamine to the carbonyl group of difluoroacetaldehyde to form a carbinolamine intermediate. This is typically the rate-determining step and can be catalyzed by acid. The carbinolamine then undergoes dehydration to yield the imine. The second stage is the reduction of the imine. A hydride reagent, such as sodium borohydride, delivers a hydride ion to the electrophilic carbon of the imine, and subsequent protonation of the resulting anion affords the final secondary amine.

Stereochemical Control and Regioselectivity in the Synthesis of Related Chiral Analogs

The synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine as described yields an achiral molecule. However, the introduction of chirality can be achieved by modifying the substrates. For instance, if a chiral aldehyde or a chiral amine were used in the reductive amination, a chiral product could be obtained.

Achieving stereochemical control in the synthesis of fluorinated amines is an active area of research. One common strategy involves the use of chiral auxiliaries . A chiral auxiliary is a chiral moiety that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed. For example, a chiral amine could be used in a reductive amination reaction, and if the newly formed stereocenter is adjacent to the nitrogen, the chiral auxiliary on the nitrogen can influence the facial selectivity of the hydride attack on the imine intermediate.

Regioselectivity is a key consideration when multiple reactive sites are present in a molecule. In the synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine via the described routes, regioselectivity is generally not a major issue as the reactants have well-defined points of reaction.

Green Chemistry Approaches and Sustainable Synthetic Practices for (2,2-Difluoroethyl)(propan-2-yl)amine

The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. For the synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine, several green chemistry principles can be applied to minimize environmental impact and enhance sustainability. These approaches focus on the use of greener solvents, alternative energy sources, and catalytic systems that reduce waste and improve atom economy.

One of the primary considerations in green synthesis is the choice of solvent. Traditional organic solvents often pose environmental and health risks. The substitution of these with greener alternatives is a key strategy. For the potential synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine, several greener solvent options can be considered.

Another cornerstone of green chemistry is the use of catalysis to improve reaction efficiency and reduce waste. Catalytic reductive amination and alkylation methods are particularly relevant.

The application of alternative energy sources, such as microwave irradiation, can also contribute to greener synthetic protocols. rsc.orgnih.govmdpi.com Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times, improve yields, and sometimes enable reactions under solvent-free conditions. nih.govmdpi.com

A hypothetical green synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine could involve the reductive amination of 2,2-difluoroacetaldehyde with isopropylamine using a recyclable catalyst in a green solvent, potentially under microwave irradiation to accelerate the reaction. This approach would combine several principles of green chemistry to create a more sustainable manufacturing process.

The following table outlines potential green synthetic parameters for the preparation of (2,2-Difluoroethyl)(propan-2-yl)amine based on literature for similar transformations.

Interactive Data Table: Illustrative Green Synthetic Parameters for the Synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine

| Parameter | Reductive Amination | Alkylation |

| Starting Material 1 | 2,2-Difluoroacetaldehyde | Isopropylamine |

| Starting Material 2 | Isopropylamine | 1-Bromo-2,2-difluoroethane |

| Catalyst | Heterogeneous Catalyst (e.g., Pt/C, Ni-based) | Phase Transfer Catalyst |

| Reducing Agent | H₂ gas | Not Applicable |

| Solvent | Ethanol, 2-MeTHF, Water | Deep Eutectic Solvent (DES) |

| Energy Source | Conventional Heating or Microwave | Conventional Heating or Microwave |

| Key Advantage | High atom economy | Avoids use of gaseous H₂ |

By focusing on these green and sustainable practices, the synthesis of (2,2-Difluoroethyl)(propan-2-yl)amine can be designed to be not only efficient but also environmentally responsible, aligning with the future direction of chemical manufacturing.

Computational and Theoretical Investigations of 2,2 Difluoroethyl Propan 2 Yl Amine

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods can elucidate the most stable three-dimensional arrangement of atoms (conformational preferences) and the distribution of electrons within the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules of this size. A DFT study of (2,2-Difluoroethyl)(propan-2-yl)amine would involve mapping the potential energy surface by systematically rotating the key single bonds—specifically the C-N and C-C bonds. This process would identify the various possible conformers and their relative energies.

The results of such an analysis would likely reveal the most stable conformer, governed by a combination of steric hindrance between the bulky isopropyl group and the difluoroethyl group, as well as electrostatic interactions involving the electronegative fluorine atoms and the lone pair of electrons on the nitrogen atom. The energetic differences between various conformers would provide insight into the molecule's flexibility at different temperatures.

Hypothetical DFT Data for Conformational Analysis

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |

| Anti | 180 | 0.00 |

| Gauche 1 | 60 | 1.25 |

| Gauche 2 | -60 | 1.25 |

| Eclipsed 1 | 0 | 5.80 |

| Eclipsed 2 | 120 | 4.50 |

This table represents hypothetical data that would be generated from a DFT study.

Ab Initio Methods for High-Level Electronic Structure Analysis and Bonding Characterization

For a more precise understanding of the electronic structure and bonding, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed. These methods, while more computationally intensive, provide a more accurate description of electron correlation effects.

An ab initio analysis would yield detailed information on bond lengths, bond angles, and the nature of the chemical bonds within (2,2-Difluoroethyl)(propan-2-yl)amine. For instance, the electron-withdrawing effect of the two fluorine atoms would be expected to shorten the adjacent C-C bond and influence the charge distribution around the nitrogen atom, thereby affecting its basicity and reactivity. Natural Bond Orbital (NBO) analysis, often performed in conjunction with these calculations, would quantify the charge on each atom and describe the key orbital interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on a force field, which is a set of parameters that describe the potential energy of the system.

An MD simulation of (2,2-Difluoroethyl)(propan-2-yl)amine, either in the gas phase or in a solvent, would reveal how the molecule moves, vibrates, and rotates at a given temperature. It would also show how the molecule interacts with other molecules. In a solution, for example, MD simulations could model the formation of hydrogen bonds between the amine hydrogen and solvent molecules, or dipole-dipole interactions involving the C-F bonds. This information is crucial for understanding the compound's physical properties, such as its boiling point and solubility.

Theoretical Elucidation of Reaction Mechanisms and Transition States Involving (2,2-Difluoroethyl)(propan-2-yl)amine

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, products, and, most importantly, the transition states that connect them, chemists can understand the feasibility and kinetics of a particular reaction.

For (2,2-Difluoroethyl)(propan-2-yl)amine, theoretical studies could elucidate the mechanisms of reactions such as N-alkylation, acylation, or its behavior as a base in proton transfer reactions. DFT calculations would be employed to locate the transition state structures and calculate the activation energies, which are critical for predicting reaction rates. For example, the steric bulk of the isopropyl group and the electronic effects of the difluoroethyl group would be expected to play a significant role in the accessibility of the nitrogen lone pair and, consequently, the activation energies for various reactions.

Predictive Modeling for Chemical Reactivity, Selectivity, and Potential Transformation Pathways

Building on the understanding of electronic structure and reaction mechanisms, predictive models can be developed to forecast the chemical reactivity and selectivity of (2,2-Difluoroethyl)(propan-2-yl)amine. Reactivity indices derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be used to predict how the molecule will behave as a nucleophile or an electrophile.

The HOMO, which would likely be localized on the nitrogen lone pair, indicates the molecule's ability to donate electrons. The LUMO, on the other hand, indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability. By comparing these indices with those of other amines, it would be possible to predict its relative reactivity. Furthermore, computational models could predict the regioselectivity and stereoselectivity of its reactions.

Hypothetical Reactivity Indices

| Parameter | Value (eV) |

| HOMO Energy | -9.5 |

| LUMO Energy | 2.1 |

| HOMO-LUMO Gap | 11.6 |

This table represents hypothetical data that would be generated from a DFT study.

Computational Spectroscopic Predictions for Methodological Development

Computational methods can predict various types of spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

By calculating the vibrational frequencies of (2,2-Difluoroethyl)(propan-2-yl)amine, a theoretical IR spectrum can be generated. This would show characteristic peaks for the N-H, C-H, C-N, and C-F stretching and bending modes. Similarly, NMR chemical shifts for the ¹H, ¹³C, and ¹⁹F nuclei can be calculated. Comparing these predicted spectra with experimental data would serve to validate the computational methods used and provide a more detailed understanding of the molecule's structure.

Advanced Analytical Methodologies for the Characterization and Quantification of 2,2 Difluoroethyl Propan 2 Yl Amine

Development of Chromatographic Techniques for Separation and Purity Assessment

The separation and purity assessment of (2,2-Difluoroethyl)(propan-2-yl)amine rely on high-resolution chromatographic methods. The unique physicochemical properties conferred by the fluorine atoms necessitate specialized approaches for optimal separation from starting materials, byproducts, and degradants.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Optimization

Gas Chromatography (GC) is a primary technique for analyzing volatile compounds like (2,2-Difluoroethyl)(propan-2-yl)amine. Method optimization focuses on selecting the appropriate stationary phase and temperature programming to achieve baseline separation. Nonpolar stationary phases, such as polydimethylsiloxane (B3030410) (e.g., OV-101), are often used to separate compounds based on their boiling points and van der Waals interactions. researchgate.net The retention index of the compound can be determined on both nonpolar and polar phases for robust identification. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is indispensable for purity assessment. The separation of fluorinated compounds can be challenging on traditional C8 or C18 columns. nih.gov Research indicates that pairing a regular reversed-phase column (like C8 or C18) with a fluorinated eluent, such as trifluoroethanol, can significantly improve the separation of fluorinated analytes. nih.govresearchgate.net Conversely, using a fluorinated stationary phase with a standard hydrocarbon eluent (e.g., acetonitrile/water) can also provide enhanced selectivity. nih.gov Adjusting the column temperature is another critical parameter for improving separation efficiency. nih.govresearchgate.net

Table 1: Illustrative Chromatographic Method Parameters

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Column | Capillary column (e.g., 30 m x 0.25 mm) with a nonpolar stationary phase (e.g., 5% Phenyl Polysiloxane) | Reversed-phase C8 column (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase/Carrier Gas | Helium or Nitrogen | Isocratic or gradient elution with a mixture of Acetonitrile and 20 mM Trifluoroethanol in Water |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature Program | Initial temp. 60°C, hold for 2 min, ramp to 250°C at 10°C/min | 35-45°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | UV Detector (e.g., at 210 nm) or Mass Spectrometer (MS) |

| Injection Volume | 1 µL (split injection) | 5-10 µL |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Structural Confirmation

Hyphenated techniques are essential for unequivocal structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the definitive identification capability of MS. As the analyte elutes from the GC column, it is ionized and fragmented, yielding a unique mass spectrum that serves as a molecular fingerprint.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful for analyzing compounds that may not be suitable for GC. For amine-containing compounds, Hydrophilic Interaction Chromatography (HILIC) can be an effective separation mode prior to MS detection. sigmaaldrich.com Time-of-Flight (TOF) mass analyzers are often paired with LC systems to provide high-resolution mass data, enabling the determination of elemental composition. sigmaaldrich.com Molecular networking, a method to visualize and organize MS/MS data, can further aid in identifying related compounds and metabolites. nih.gov

Spectroscopic Principles Applied to Structural Elucidation of Fluorinated Amines

Spectroscopic methods provide detailed information about the molecular structure of (2,2-Difluoroethyl)(propan-2-yl)amine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of (2,2-Difluoroethyl)(propan-2-yl)amine in solution.

¹H NMR: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms. The isopropyl group is expected to show a doublet for the six equivalent methyl protons and a septet for the single methine proton. The difluoroethyl group will exhibit more complex signals due to coupling with both adjacent protons and the geminal fluorine atoms. The methylene (B1212753) (-CH₂-) protons will appear as a triplet of triplets, and the difluoromethyl (-CHF₂-) proton will be a triplet. docbrown.info

¹³C NMR: The carbon NMR spectrum reveals the number of distinct carbon environments. For this compound, four unique carbon signals are expected: one for the two equivalent methyl carbons of the isopropyl group, one for the isopropyl methine carbon, one for the methylene carbon, and one for the difluoromethyl carbon. docbrown.info The chemical shifts are influenced by the electronegativity of the attached fluorine and nitrogen atoms. rsc.org

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive in NMR experiments. wikipedia.org The ¹⁹F NMR spectrum of (2,2-Difluoroethyl)(propan-2-yl)amine is expected to show a single resonance for the two equivalent fluorine atoms. This signal will be split into a doublet by the geminal proton and further into a triplet by the vicinal methylene protons, resulting in a doublet of triplets. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion. huji.ac.il

Table 2: Predicted NMR Data for (2,2-Difluoroethyl)(propan-2-yl)amine

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH(CH₃ )₂ | ~1.0-1.2 | d (doublet) | ³JHH ≈ 6.5 Hz |

| -CH (CH₃)₂ | ~2.8-3.0 | sept (septet) | ³JHH ≈ 6.5 Hz | |

| -N-CH₂ - | ~2.9-3.1 | tt (triplet of triplets) | ³JHH ≈ 5 Hz, ³JHF ≈ 15 Hz | |

| -CHF₂ | ~5.7-6.1 | tt (triplet of triplets) | ²JHF ≈ 57 Hz, ³JHH ≈ 5 Hz | |

| ¹³C | -CH(C H₃)₂ | ~22-24 | - | - |

| -C H(CH₃)₂ | ~50-52 | - | - | |

| -N-C H₂- | ~55-58 | t (triplet) | ²JCF ≈ 20-25 Hz | |

| -C HF₂ | ~113-116 | t (triplet) | ¹JCF ≈ 235-240 Hz | |

| ¹⁹F | -CHF₂ | ~ -115 to -125 | dt (doublet of triplets) | ²JFH ≈ 57 Hz, ³JFH ≈ 15 Hz |

Predicted values are based on analogous structures and general principles.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy provides a characteristic "fingerprint" of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: As a secondary amine, (2,2-Difluoroethyl)(propan-2-yl)amine is expected to show a characteristic N-H stretching vibration as a single, relatively weak band in the 3300-3350 cm⁻¹ region. orgchemboulder.com The C-N stretching vibration of aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.com The most intense absorptions are likely to be the C-F stretching bands, which typically occur in the 1200-1100 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly sensitive to non-polar bonds. The C-C backbone and symmetric C-F vibrations would be expected to produce strong signals in the Raman spectrum.

Table 3: Key Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amine | 3300 - 3350 | Weak to Medium |

| C-H Stretch (aliphatic) | -CH₃, -CH₂, -CH | 2850 - 2970 | Medium to Strong |

| N-H Bend | Secondary Amine | 1550 - 1580 | Variable |

| C-F Stretch | -CF₂ | 1100 - 1200 | Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

Mass Spectrometry (MS) for Precise Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For (2,2-Difluoroethyl)(propan-2-yl)amine, which has an odd number of nitrogen atoms, the molecular ion peak (M⁺) will have an odd-numbered m/z value, consistent with the nitrogen rule. libretexts.orglibretexts.org

The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. libretexts.org This results in the formation of a stable, resonance-stabilized iminium cation. In this molecule, two α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) from the isopropyl group.

Loss of the difluoroethyl radical (•CHF₂CH₂) from the ethyl side.

The most favorable fragmentation pathway typically involves the loss of the largest alkyl radical, which in this case would be the difluoroethyl group. However, the loss of a methyl group is also a very common and prominent fragmentation for isopropylamines. docbrown.info High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion and its fragments with high precision, allowing for the calculation of the elemental formula. rsc.org

Table 4: Predicted Mass Spectrometry Fragmentation for (2,2-Difluoroethyl)(propan-2-yl)amine (MW = 123.16)

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 123 | [C₅H₁₁F₂N]⁺ | Molecular Ion (M⁺) |

| 108 | [C₄H₈F₂N]⁺ | α-cleavage: Loss of •CH₃ (M - 15) |

| 58 | [C₃H₈N]⁺ | Cleavage of C-N bond with charge retention on the isopropylamine (B41738) fragment |

| 44 | [C₂H₆N]⁺ | α-cleavage from the isopropyl side: Loss of •CH₃ followed by loss of C₃H₄ |

Development of Robust and Validated Quantification Methods for Research Applications

Currently, there is a lack of published, peer-reviewed studies detailing the development and validation of specific quantification methods for (2,2-Difluoroethyl)(propan-2-yl)amine in various research matrices. The development of such methods would be crucial for pharmacokinetic, metabolic, and stability studies.

Hypothetically, the development of a robust quantification method would likely involve techniques such as:

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This would be the gold standard for sensitive and selective quantification. A method would need to be developed by optimizing chromatographic conditions (column, mobile phase, flow rate) and mass spectrometric parameters (ionization source, precursor and product ions, collision energy). Validation would involve assessing linearity, accuracy, precision, selectivity, and matrix effects according to established guidelines.

Gas Chromatography-Mass Spectrometry (GC-MS): Depending on the volatility and thermal stability of the free amine or a suitable derivative, GC-MS could be an alternative. Method development would focus on the selection of an appropriate column, temperature programming, and mass spectrometric conditions.

Table 1: Predicted Mass Spectrometric Properties for (2,2-Difluoroethyl)(propan-2-yl)amine

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]+ | 124.09323 | 124.2 |

| [M+Na]+ | 146.07517 | 130.5 |

| [M-H]- | 122.07867 | 121.9 |

| [M+NH4]+ | 141.11977 | 146.1 |

| [M+K]+ | 162.04911 | 130.6 |

| [M+H-H2O]+ | 106.08321 | 117.8 |

| [M+HCOO]- | 168.08415 | 145.2 |

| [M+CH3COO]- | 182.09980 | 176.2 |

| [M+Na-2H]- | 144.06062 | 128.3 |

| [M]+ | 123.08540 | 120.5 |

| [M]- | 123.08650 | 120.5 |

| Data predicted using CCSbase. uni.lu |

Electrochemical Analysis Methodologies for Redox Behavior Investigation

No specific studies on the electrochemical analysis of (2,2-Difluoroethyl)(propan-2-yl)amine are found in the current body of scientific literature. The investigation of its redox behavior would provide insights into its potential for oxidative or reductive metabolic pathways and could form the basis for the development of electrochemical sensors.

A typical approach to investigate the electrochemical behavior would involve techniques such as:

Cyclic Voltammetry (CV): This technique would be employed to determine the oxidation and reduction potentials of the compound. By scanning a potential range and observing the resulting current, one could identify if the compound undergoes electron transfer reactions and assess the reversibility of these processes.

Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV): These more sensitive techniques could be used to develop a quantitative electrochemical method for the compound, should it prove to be electroactive at a suitable potential.

Further research is necessary to establish and validate these analytical methodologies for (2,2-Difluoroethyl)(propan-2-yl)amine to support its use in scientific research.

Mechanistic Studies of Chemical Transformations Involving 2,2 Difluoroethyl Propan 2 Yl Amine

Reactivity Profiles of N-H Bonds and Fluorine Substituents in Secondary Amines

The reactivity of (2,2-Difluoroethyl)(propan-2-yl)amine is primarily dictated by the interplay between the nucleophilic nitrogen center and the electron-withdrawing difluoroethyl group.

N-H Bond Reactivity: The N-H bond in secondary amines is a site of both proton acidity and nucleophilicity. The strong electron-withdrawing effect of the two fluorine atoms on the ethyl group significantly reduces the electron density on the nitrogen atom. This inductive effect makes the lone pair of electrons on the nitrogen less available for donation, thereby decreasing the amine's basicity and nucleophilicity compared to its non-fluorinated analog, diisopropylamine. uni.luchemicalbook.combiosynth.com Consequently, reactions involving the N-H bond, such as alkylation or acylation, may require more forcing conditions or stronger electrophiles. However, the N-H proton becomes more acidic, facilitating deprotonation with a suitable base to form the corresponding amide anion. This anion, while still influenced by the fluorine atoms, can then act as a potent nucleophile in various synthetic transformations.

Investigation of Acid-Base Properties and Protonation Equilibria

The acid-base properties of (2,2-Difluoroethyl)(propan-2-yl)amine are a direct consequence of the electronic effects of the fluorine substituents.

Protonation Equilibria: In aqueous or protic solutions, the amine exists in equilibrium with its protonated form. The position of this equilibrium is pH-dependent.

CH(CH₃)₂NHCH₂CHF₂ + H₂O ⇌ [CH(CH₃)₂NH₂CH₂CHF₂]⁺ + OH⁻

Due to its reduced basicity, a lower pH is required to achieve significant protonation compared to its non-fluorinated counterparts. This property is critical in applications where pH control is essential, such as in catalytic processes or in the context of biological systems. The equilibrium can be quantitatively described by its pKb or the pKa of its conjugate acid.

Below is a table of predicted and experimental pKa values for related amines to illustrate the effect of fluorination.

| Compound Name | Structure | pKa (Conjugate Acid) | Data Type |

| Diisopropylamine | (CH₃)₂CHNHCH(CH₃)₂ | ~11.0 (experimental) | Experimental |

| 2,2-Difluoroethylamine (B1345623) | H₂NCH₂CHF₂ | 7.3 nih.gov | Experimental |

| (2,2-Difluoroethyl)(propan-2-yl)amine | (CH₃)₂CHNHCH₂CHF₂ | Not Available | - |

| N,N-Dimethylisopropylamine | (CH₃)₂CHN(CH₃)₂ | Not Available | - |

Photochemical and Thermal Stability Under Controlled Research Conditions

The stability of (2,2-Difluoroethyl)(propan-2-yl)amine under thermal and photochemical stress is a key characteristic, largely attributable to the robust nature of the C-F bonds.

Photochemical Stability: Aliphatic fluorinated compounds, particularly those with CF₂ groups, generally exhibit high stability towards photolytic degradation. americanelements.comnih.gov The high energy of the C-F bond makes it resistant to cleavage by UV radiation commonly used in laboratory settings. While the amine functionality itself can be a chromophore, significant degradation of the difluoroethyl moiety under controlled photochemical conditions is not expected unless photosensitizers or highly energetic radiation are employed.

Thermal Stability: The thermal stability of fluorinated amines is a significant advantage in many applications. google.com The strong C-F bonds contribute to a higher thermal decomposition temperature compared to their non-fluorinated analogs. Thermogravimetric analysis (TGA) would be the standard method to determine the precise decomposition temperature and profile of (2,2-Difluoroethyl)(propan-2-yl)amine. The decomposition pathway would likely involve the cleavage of the C-N or C-H bonds before the C-F bonds. For instance, studies on related complex molecules have shown that N-dealkylation can be a primary thermal degradation pathway.

A hypothetical thermal decomposition profile might exhibit the following stages:

Initial loss of the isopropyl group or cleavage of the ethyl-nitrogen bond.

Fragmentation of the remaining organic structure.

Decomposition of the fluorinated fragment at much higher temperatures.

Role of (2,2-Difluoroethyl)(propan-2-yl)amine as a Ligand, Catalyst, or Reaction Intermediate

The unique combination of a secondary amine and a difluoroalkyl chain suggests several potential roles for (2,2-Difluoroethyl)(propan-2-yl)amine in synthesis and catalysis.

As a Ligand: The nitrogen atom can coordinate to metal centers, allowing the compound to act as a ligand in coordination chemistry. biosynth.com The presence of the electron-withdrawing difluoroethyl group would modulate the electron-donating ability of the ligand, making it a weaker sigma-donor compared to non-fluorinated amines. This property can be exploited to fine-tune the electronic environment of a metal catalyst, potentially influencing its reactivity and selectivity in catalytic cycles. The steric bulk of the isopropyl group would also play a crucial role in defining the coordination sphere around the metal.

As a Catalyst: Amines are widely used as organocatalysts, particularly in reactions involving enamine or iminium ion intermediates. (2,2-Difluoroethyl)(propan-2-yl)amine could potentially serve as a base catalyst or as a nucleophilic catalyst. Its reduced basicity might be advantageous in reactions sensitive to strongly basic conditions. Furthermore, the fluorinated tail could impart specific solubility properties, allowing for its use in fluorous phase catalysis, facilitating catalyst recovery.

As a Reaction Intermediate: The compound itself is a valuable intermediate for the synthesis of more complex fluorinated molecules, such as pharmaceuticals and agrochemicals. google.com Its N-H bond allows for further functionalization, introducing the (2,2-difluoroethyl)isopropylamino moiety into a larger molecular framework. It can be prepared via the alkylation of isopropylamine (B41738) with a suitable 2,2-difluoroethylating agent.

Derivatization Strategies for Functionalization and Enhanced Research Utility

The presence of the reactive N-H group is the primary handle for the derivatization of (2,2-Difluoroethyl)(propan-2-yl)amine, enabling the synthesis of a wide array of functionalized molecules.

N-Alkylation and N-Arylation: The N-H bond can undergo substitution reactions with alkyl halides, aryl halides (via Buchwald-Hartwig or Ullmann coupling), or other electrophiles to form tertiary amines. These reactions would expand the library of available fluorinated amines with varied steric and electronic properties.

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) would yield the corresponding amides. These amides are generally more stable and can serve as important synthetic intermediates or as final products themselves.

Formation of Ureas and Carbamates: Treatment with isocyanates or chloroformates would lead to the formation of N,N'-disubstituted ureas and carbamates, respectively. These functional groups are prevalent in medicinal chemistry and materials science.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. The resulting N-S bond is typically very stable, and the sulfonamide moiety is a common feature in many drug molecules.

The table below summarizes common derivatization reactions for secondary amines applicable to (2,2-Difluoroethyl)(propan-2-yl)amine.

| Reaction Type | Reagent Example | Product Functional Group |

| N-Alkylation | Methyl iodide (CH₃I) | Tertiary Amine |

| N-Arylation | Phenylboronic acid / Pd catalyst | Tertiary Arylamine |

| N-Acylation | Acetyl chloride (CH₃COCl) | Amide |

| Urea Formation | Phenyl isocyanate (PhNCO) | Urea |

| Carbamate Formation | Benzyl chloroformate (CbzCl) | Carbamate |

| N-Sulfonylation | Tosyl chloride (TsCl) | Sulfonamide |

These derivatization strategies allow for the incorporation of the (2,2-difluoroethyl)isopropylamino group into a diverse range of molecular architectures, thereby enhancing its utility in various fields of chemical research.

Emerging Research Applications and Interdisciplinary Avenues for 2,2 Difluoroethyl Propan 2 Yl Amine

Exploration as a Building Block in Complex Molecule Synthesis and Medicinal Chemistry Scaffolds

The introduction of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. cymitquimica.comnih.gov The (2,2-Difluoroethyl)(propan-2-yl)amine scaffold offers a valuable starting point for the synthesis of novel bioactive molecules. The presence of the difluoroethyl group can protect adjacent positions from metabolic attack and modulate the basicity of the amine, which can be critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug.

While specific examples of complex molecules synthesized directly from (2,2-Difluoroethyl)(propan-2-yl)amine are not yet widely reported in peer-reviewed literature, its potential is underscored by the extensive use of related fluorinated amines in drug discovery. nih.gov For instance, fluorinated amino acids are increasingly incorporated into peptides to confer greater stability and enhanced biological activity. nih.gov The amine functionality of (2,2-Difluoroethyl)(propan-2-yl)amine allows for its ready incorporation into larger molecular frameworks through standard amide bond formation or reductive amination, making it an attractive building block for combinatorial libraries aimed at identifying new therapeutic leads. mdpi.com

The synthesis of derivatives from this amine can be envisioned through various established synthetic routes. For example, coupling with carboxylic acids would yield a range of amides with diverse functionalities. mdpi.com Furthermore, the secondary amine provides a reactive site for the introduction of various substituents, allowing for the fine-tuning of steric and electronic properties of the resulting molecules. The parent compound, 2,2-difluoroethylamine (B1345623), is recognized as an important intermediate in the production of active pharmaceutical ingredients. google.comsigmaaldrich.com

Potential Applications in Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

In the realm of materials science, the introduction of fluorine can impart unique properties such as thermal stability, chemical resistance, and altered surface properties. nih.gov While the direct polymerization of (2,2-Difluoroethyl)(propan-2-yl)amine has not been documented, a structurally related polymer, poly[(N-2,2-difluoroethyl)acrylamide] (pDFEA), has been investigated. researchgate.net This polymer, derived from the corresponding acrylamide (B121943) monomer, exhibits thermoresponsive behavior, a property that is highly sought after for applications in drug delivery and tissue engineering. researchgate.net This suggests that monomers derived from (2,2-Difluoroethyl)(propan-2-yl)amine could potentially be synthesized and polymerized to create novel functional polymers with unique solution properties.

The field of supramolecular chemistry also offers fertile ground for the application of this fluorinated amine. The ability of fluorinated compounds to participate in unique non-covalent interactions, such as fluorine-hydrogen bonds and fluorous-fluorous interactions, can be exploited to direct the self-assembly of complex architectures. nih.gov The interplay between the hydrophobic isopropyl group and the polar, electron-deficient difluoroethyl group in (2,2-Difluoroethyl)(propan-2-yl)amine could lead to the formation of interesting supramolecular structures such as micelles, vesicles, or organogels in appropriate solvent systems. The study of fluorinated amino acids has demonstrated their enhanced tendency to form fibrils and hydrogels, highlighting the potential of fluorine to drive self-assembly. nih.gov

Role in Catalyst Design, Organocatalysis, and Ligand Development

The electronic properties of ligands play a crucial role in determining the activity and selectivity of metal catalysts. The electron-withdrawing nature of the difluoroethyl group in (2,2-Difluoroethyl)(propan-2-yl)amine can significantly influence the electron density at the nitrogen atom. When incorporated into a ligand framework, this can modulate the metal center's reactivity. For example, N-(Propan-2-yl)pyridin-2-amine, which contains the same isopropylamino group, is known to act as a ligand for metal ions. biosynth.com By analogy, derivatives of (2,2-Difluoroethyl)(propan-2-yl)amine could be synthesized to act as novel ligands with tuned electronic and steric properties for a variety of catalytic transformations.

In the field of organocatalysis, secondary amines are a common motif in catalyst design. The modified basicity and steric environment provided by the (2,2-Difluoroethyl)(propan-2-yl)amine structure could be advantageous in developing new organocatalysts for reactions such as asymmetric aldol (B89426) or Michael additions. The fluorine atoms could also play a role in directing the stereochemical outcome of a reaction through non-covalent interactions with the substrate.

Investigation in Reaction Methodology Development and Novel Chemical Transformations

The unique reactivity of fluorinated compounds can be harnessed for the development of novel chemical transformations. The presence of the C-F bonds in (2,2-Difluoroethyl)(propan-2-yl)amine could render it a substrate for C-F activation/functionalization reactions, providing a pathway to more complex fluorinated molecules.

Furthermore, the secondary amine can be a versatile handle for a variety of chemical reactions. For instance, its reaction with electrophiles could be explored to synthesize a library of new fluorinated compounds. The synthesis of 2,2-difluoroethylamine itself has been the subject of methodological development, indicating the importance of accessing such fluorinated building blocks. google.com

Interdisciplinary Research with Physical Chemistry and Nanoscience Perspectives

From a physical chemistry perspective, the study of (2,2-Difluoroethyl)(propan-2-yl)amine can provide fundamental insights into the effects of gem-difluorination on molecular conformation, basicity, and intermolecular interactions. Computational studies could predict its conformational preferences and its ability to participate in hydrogen bonding and other non-covalent interactions.

In the realm of nanoscience, amine-functionalized nanoparticles have shown promise in various applications, including as antiviral coatings. nih.gov The surface functionalization of nanoparticles with (2,2-Difluoroethyl)(propan-2-yl)amine could create novel nanomaterials with tailored surface properties. nih.gov The presence of fluorine could enhance the stability and modify the interfacial behavior of these nanoparticles. The unique properties of fluorinated compounds are being explored in the context of nanoparticle-based drug delivery and imaging.

Table 1: Physicochemical Properties of (2,2-Difluoroethyl)(propan-2-yl)amine and its Hydrochloride Salt

| Property | (2,2-Difluoroethyl)(propan-2-yl)amine | (2,2-Difluoroethyl)(propan-2-yl)amine hydrochloride |

| Molecular Formula | C5H11F2N | C5H12ClF2N |

| Molecular Weight | 123.14 g/mol | 159.61 g/mol americanelements.com |

| CAS Number | Not available | 1394768-25-2 americanelements.combldpharm.com |

| Synonyms | N-(2,2-difluoroethyl)propan-2-amine uni.lu | N-(2,2-difluoroethyl)propan-2-amine HCl americanelements.com |

Interactive Data Table

Click to view interactive data

Future Directions and Scholarly Perspectives in the Study of 2,2 Difluoroethyl Propan 2 Yl Amine

Identification of Key Unanswered Questions and Persistent Research Gaps

Despite its availability from commercial suppliers for research purposes, a significant gap exists in the scientific literature regarding the comprehensive characterization and application of (2,2-Difluoroethyl)(propan-2-yl)amine. americanelements.comcymitquimica.combldpharm.com The primary unanswered questions revolve around its fundamental chemical reactivity, biological activity, and material properties. Key research gaps that need to be addressed include:

Pharmacological Profile: There is a notable absence of studies investigating the biological effects of (2,2-Difluoroethyl)(propan-2-yl)amine. Its potential as a pharmacophore or a metabolic building block in drug discovery remains unexplored. The influence of the difluoroethyl moiety on receptor binding, membrane permeability, and metabolic stability is unknown.

Toxicological Assessment: No formal toxicological data for (2,2-Difluoroethyl)(propan-2-yl)amine is currently available. americanelements.com Understanding its acute and chronic toxicity, as well as its potential for environmental persistence, is crucial for any future development.

Physicochemical Properties: While basic information such as molecular weight and formula is known, detailed experimental data on properties like pKa, lipophilicity (LogP), and conformational analysis are lacking. uni.lu These parameters are essential for predicting its behavior in various chemical and biological systems.

Synthetic Methodology: While likely synthesized through standard amination reactions of 2,2-difluoroethyl halides or reductive amination of 2,2-difluoroacetaldehyde with isopropylamine (B41738), there is a need for the development and optimization of efficient, scalable, and cost-effective synthetic routes.

Recommendations for Novel Experimental and Advanced Theoretical Approaches

To address the existing knowledge gaps, a multi-pronged approach combining advanced experimental techniques and theoretical modeling is recommended.

Experimental Approaches:

Detailed Spectroscopic and Crystallographic Analysis: Comprehensive NMR (¹H, ¹³C, ¹⁹F, ¹⁵N) and infrared spectroscopy would provide a detailed picture of the molecule's electronic environment and bonding. Single-crystal X-ray diffraction, if suitable crystals can be obtained, would offer definitive structural information, including bond lengths, angles, and intermolecular interactions.

Metabolic Stability Assays: Incubation with liver microsomes or hepatocytes from various species would elucidate the compound's metabolic fate, identifying potential sites of oxidation or other biotransformations. This is a standard approach in drug discovery to predict in vivo clearance.

Physicochemical Profiling: Experimental determination of pKa, LogP, and aqueous solubility would provide critical data for developing structure-activity relationships (SAR) and for formulation development.

Theoretical Approaches:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be employed to predict molecular properties such as electrostatic potential, frontier molecular orbital energies (HOMO-LUMO), and vibrational frequencies, complementing experimental data.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the molecule in different solvent environments and its potential interactions with biological macromolecules like enzymes or receptors.

In Silico ADMET Prediction: A variety of computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compound, helping to prioritize experimental studies.

Integration with High-Throughput Screening and Automated Synthesis Platforms for Discovery

The exploration of (2,2-Difluoroethyl)(propan-2-yl)amine and its derivatives would be significantly accelerated by the integration of modern automation and screening technologies.

High-Throughput Screening (HTS): The compound could be included in HTS campaigns to rapidly assess its activity against a wide range of biological targets. nih.govnih.gov HTS allows for the testing of thousands of compounds in a short period, enabling the identification of initial "hits" for further investigation. For instance, cell-based assays could screen for effects on cell proliferation, signaling pathways, or reporter gene expression. nih.gov

Automated Synthesis: The use of automated synthesis platforms would enable the rapid generation of a library of analogues of (2,2-Difluoroethyl)(propan-2-yl)amine. By systematically varying the amine substituent and exploring modifications to the difluoroethyl group, a diverse set of compounds could be created for SAR studies. This approach would be far more efficient than traditional manual synthesis.

Broader Implications for Fundamental Fluorine Chemistry and Amine-Based Chemical Systems

The study of (2,2-Difluoroethyl)(propan-2-yl)amine can contribute to a deeper understanding of several fundamental chemical principles.

Impact of Gem-Difluorination: The gem-difluoro group (CF₂) is a known bioisostere for a carbonyl group or a methylene (B1212753) group, but its influence on the properties of adjacent amines is a subject of ongoing interest. Research into this compound could provide valuable data on how the strong electron-withdrawing nature of the fluorine atoms affects the basicity, nucleophilicity, and hydrogen bonding capacity of the amine nitrogen. This has broad implications for the design of novel fluorinated drugs and materials. nih.gov

Conformational Effects: The presence of the difluoroethyl group can significantly influence the conformational preferences of the molecule due to steric and electronic effects (e.g., the gauche effect). Understanding these preferences is crucial for designing molecules that can adopt a specific bioactive conformation.

Development of Novel Building Blocks: If (2,2-Difluoroethyl)(propan-2-yl)amine or its derivatives demonstrate interesting properties, they could become valuable building blocks for the synthesis of more complex molecules in the agrochemical, pharmaceutical, and material science sectors.

Collaborative Research Opportunities Across Academic and Industrial Sectors

The comprehensive investigation of (2,2-Difluoroethyl)(propan-2-yl)amine is well-suited for collaborative efforts between academic and industrial researchers.

Academia-Industry Partnerships: Academic labs could focus on fundamental research, such as developing novel synthetic methods, conducting detailed physicochemical characterization, and performing computational studies. Industrial partners, with their expertise in drug discovery and development, could then leverage these findings for targeted applications, such as lead optimization and preclinical development.

Interdisciplinary Consortia: A consortium of chemists, biologists, and computational scientists could be formed to tackle the multifaceted research challenges associated with this compound. Such a collaborative approach would foster innovation and accelerate the translation of basic research into tangible outcomes.

Open Science Initiatives: The sharing of data and research findings through open-access publications and databases would prevent duplication of effort and encourage further research by the broader scientific community. Given the current lack of literature, an open approach would be particularly beneficial. uni.lu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.